(6-Amino-5-methoxypyridin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C6H9BN2O3 |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
(6-amino-5-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3,(H2,8,9) |
InChI Key |
AQWNUXXOORESKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (6-amino-5-methoxypyridin-3-yl)boronic acid typically involves:
- Functionalization of a suitably substituted pyridine precursor.
- Introduction of the boronic acid moiety via metal-catalyzed borylation or cross-coupling reactions.
- Selective amination and methoxylation at defined positions on the pyridine ring.
Typical Synthetic Route
A representative synthetic route involves the following key steps:
- Starting Material : 5-bromo-6-methoxypyridin-3-yl derivatives are commonly used as precursors.
- Borylation Step : Palladium-catalyzed Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B2Pin2) introduces the boronic acid group at the 3-position of the pyridine ring.
- Amination : Reduction or substitution reactions introduce the amino group at the 6-position.
- Purification : Silica gel column chromatography is employed to purify the final product.
This approach is supported by experimental procedures where substituted pyridines undergo palladium-catalyzed cross-coupling reactions with arylboronic acids or boronate esters to yield the desired boronic acid derivatives.
Detailed Experimental Procedure (Example)
- A mixture of 3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole (1.006 g, 3.10 mmol), (5-fluoro-6-methoxypyridin-3-yl)boronic acid (0.585 g, 3.42 mmol), copper(I) acetate (0.563 g, 3.10 mmol), and 4-dimethylaminopyridine (0.758 g, 6.20 mmol) in acetonitrile (30 mL) was stirred overnight at room temperature in air.
- The reaction mixture was treated with 5% aqueous dimethylethylenediamine (30 mL), partitioned with ethyl acetate (30 mL), and the aqueous layer was extracted with ethyl acetate (30 mL).
- The combined organic layers were dried and concentrated under reduced pressure.
- The crude product was purified by silica gel column chromatography using a gradient of 30-60% ethyl acetate in cyclohexane to afford the title compound.
Optimization Parameters
Research shows that several parameters influence the yield and purity of (6-amino-5-methoxypyridin-3-yl)boronic acid:
Research Findings and Analytical Data
Yields and Purity
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the presence of methoxy, amino, and boronic acid groups on the pyridine ring.
- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of (6-amino-5-methoxypyridin-3-yl)boronic acid.
- Chromatography : Silica gel chromatography effectively separates the target compound from impurities.
Comparative Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Suzuki Coupling | Pd(PPh3)4, aryl bromide, boronic acid | RT to 70 °C, MeCN or DCM | 70-85 | Widely used, high selectivity |
| Copper-Catalyzed Borylation | CuOAc, DMAP, boronic acid | RT, MeCN | 60-75 | Mild conditions, suitable for sensitive substrates |
| Reduction & Amination | Hydrazine monohydrate, Rh catalyst | THF, controlled reaction time | 65-80 | Used for amino group introduction after borylation |
Chemical Reactions Analysis
Mechanism of Suzuki-Miyaura Reaction
The mechanism involves several key steps:
-
Oxidative Addition : The aryl halide reacts with a palladium catalyst to form a palladium complex.
-
Transmetalation : The boronic acid transfers its organic group to the palladium complex.
-
Reductive Elimination : The final step involves the formation of the coupled product and regeneration of the palladium catalyst.
Other Reactions
In addition to cross-coupling, (6-Amino-5-methoxypyridin-3-yl)boronic acid can undergo various other reactions:
-
Boronic Acid Reactions : It can react with alcohols to form esters.
-
Formation of Boronates : Reacting with diols can yield boronate esters, which are useful in various applications.
-
Applications
The applications of (6-Amino-5-methoxypyridin-3-yl)boronic acid include:
-
Medicinal Chemistry : It serves as a building block for pharmaceuticals, particularly in drug discovery processes targeting various diseases.
-
Material Science : Its derivatives are explored for use in organic electronics and sensors due to their electronic properties.
-
Research Findings
Recent studies have highlighted the versatility of (6-Amino-5-methoxypyridin-3-yl)boronic acid in synthetic applications:
(6-Amino-5-methoxypyridin-3-yl)boronic acid is a valuable compound in organic synthesis, particularly for its role in cross-coupling reactions like the Suzuki-Miyaura reaction. Its chemical reactivity and versatility make it an important building block in medicinal chemistry and material science applications.
Further research is warranted to explore additional synthetic pathways and potential applications of this compound in various fields.
This article synthesizes available information on (6-Amino-5-methoxypyridin-3-yl)boronic acid's chemical reactions while adhering to professional standards for clarity and authority in scientific communication.
Scientific Research Applications
(6-Amino-5-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In Chan-Lam coupling, the boronic acid undergoes oxidative addition to the copper catalyst, followed by reductive elimination to form the carbon-heteroatom bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents on the pyridine ring (Table 1):
Key Observations :
Physicochemical Properties
Solubility and Stability
- The amino group in the target compound improves aqueous solubility compared to chloro- or methyl-substituted analogs, which often precipitate in biological media .
- Ethoxy and methoxy groups balance lipophilicity and solubility, making them suitable for drug delivery .
Acidity (pKa)
- The pKa of boronic acids correlates with their binding affinity to biological targets. Methoxy and amino groups lower pKa (~8–9), enabling better binding at physiological pH (7.4) compared to analogs with higher pKa (e.g., 3-AcPBA, pKa ~10) .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions: Methoxy and amino substituents stabilize the boronic acid via resonance, enhancing coupling efficiency. For example, (6-ethoxypyridin-3-yl)boronic acid achieves >80% yield in aryl-aryl couplings .
- Halogenated analogs (e.g., 6-chloro derivatives) require harsher conditions due to reduced electron density at the boron center .
Antiproliferative Effects
- Analogs like 6-hydroxynaphthalen-2-yl boronic acid show potent cytotoxicity (IC₅₀ = 0.1969 µM in 4T1 breast cancer cells), whereas methyl- or chloro-substituted analogs exhibit lower activity due to poor solubility .
Enzyme Inhibition
- β-amido boronic acids with electron-withdrawing groups (e.g., fluoro) show higher binding to SARS-CoV-2 proteases (Ki = 40 nM) compared to unsubstituted analogs .
- Methoxy groups in the target compound could mimic natural substrates in glycosidase inhibition, a mechanism explored for diabetes therapeutics .
Biological Activity
(6-Amino-5-methoxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by a pyridine ring with an amino group and a methoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. It is primarily utilized in cross-coupling reactions, such as the Suzuki reaction, which is pivotal in the formation of complex organic molecules.
The molecular formula of (6-Amino-5-methoxypyridin-3-yl)boronic acid is C_7H_9BNO_3, with a molecular weight of approximately 169.97 g/mol. The presence of the boron atom allows it to form reversible covalent bonds with diols, enhancing its utility in various chemical transformations.
Antibacterial Activity
Research indicates that derivatives of (6-Amino-5-methoxypyridin-3-yl)boronic acid exhibit significant antibacterial properties. A comparative study highlighted that the 5-methoxypyridin-3-yl derivative demonstrated stronger activity against resistant bacterial strains than other analogs, suggesting that structural modifications can enhance biological efficacy .
Table 1: Antibacterial Activity of Pyridine Derivatives
The mechanism by which (6-Amino-5-methoxypyridin-3-yl)boronic acid exhibits its biological effects may involve interactions with specific molecular targets, such as enzymes or receptors. In particular, the compound's ability to form complexes with biological macromolecules suggests potential pathways for therapeutic applications .
Case Studies and Research Findings
-
Study on Anticancer Properties :
Recent studies have explored the anticancer potential of boronic acid derivatives, including (6-Amino-5-methoxypyridin-3-yl)boronic acid. The compound has been investigated for its role as a dual inhibitor targeting protein kinases involved in cell growth and migration, demonstrating promising in vitro anticancer activity against various cancer cell lines . -
In Vivo Efficacy :
In vivo studies using rodent models have shown that compounds related to (6-Amino-5-methoxypyridin-3-yl)boronic acid can significantly reduce parasitemia in malaria infections, indicating potential applications in treating parasitic diseases .
Structural Similarities and Variants
Several compounds share structural similarities with (6-Amino-5-methoxypyridin-3-yl)boronic acid, which may influence their biological activity.
Table 2: Structural Similarities
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | 1309982-57-7 | 0.96 |
| (5-Fluoropyridin-3-yl)boronic acid | 872041-86-6 | 0.75 |
| (6-Chloropyridin-3-yl)boronic acid | 444120-91-6 | 0.73 |
Q & A
Q. What are the common synthetic routes for (6-Amino-5-methoxypyridin-3-yl)boronic acid, and how are intermediates characterized?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halogenated pyridine derivatives. Key steps include protecting the amino group to prevent side reactions and using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions. Intermediates are characterized via NMR (¹H, ¹³C, and ¹¹B) to confirm boronic acid formation and assess purity. Liquid chromatography-mass spectrometry (LC-MS) is used to detect trace impurities, ensuring intermediates meet ≥95% purity thresholds .
Q. How is the binding affinity of this boronic acid with diols quantified, and what factors influence selectivity?
Binding constants (Kₐ) are determined using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, SPR with AECPBA-derivatized surfaces reveals binding kinetics and selectivity toward glycoproteins. Selectivity is influenced by pH (optimal at 8.5–9.0), buffer composition, and steric hindrance from substituents on the pyridine ring. Secondary interactions (e.g., hydrophobic effects) can reduce specificity, necessitating buffer optimization (e.g., adding 0.1% Tween-20) to minimize non-specific binding .
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS in multiple reaction monitoring (MRM) mode are standard for purity analysis. For structural confirmation, 2D NMR (COSY, HSQC) and X-ray crystallography (if crystals are obtainable) are used. MALDI-TOF mass spectrometry requires derivatization with diols (e.g., mannitol) to prevent boroxine formation, enabling accurate molecular weight determination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding constants for diol interactions?
Discrepancies often arise from variations in pH, temperature, or buffer ionic strength. Standardize experimental conditions (e.g., 25°C, pH 8.5 in 50 mM Tris buffer) and validate methods using reference compounds like fructose (Kₐ ~ 1,200 M⁻¹). Kinetic studies via stopped-flow fluorescence (millisecond resolution) distinguish between thermodynamic and kinetic contributions, as kon values correlate with binding affinities .
Q. What strategies optimize the incorporation of this boronic acid into drug candidates targeting proteasomes or glycoproteins?
Use substrate mimicry: Design peptidomimetics where the boronic acid replaces a catalytic threonine-binding group (e.g., Bortezomib’s structure). Computational docking (AutoDock Vina) identifies optimal binding conformations. Assess proteasome inhibition via fluorogenic substrates (e.g., Suc-LLVY-AMC) and validate cytotoxicity in glioblastoma cell lines (IC₅₀ assays). For glycoprotein targeting, conjugate the boronic acid to liposomes or polymers to enhance cellular uptake .
Q. How do steric and electronic effects of the 5-methoxy and 6-amino groups influence reactivity in cross-coupling reactions?
The electron-donating methoxy group increases boronic acid stability but reduces electrophilicity, requiring activated aryl halides (e.g., aryl triflates) for Suzuki couplings. The amino group necessitates protection (e.g., Boc or Fmoc) to prevent coordination with palladium catalysts. DFT calculations (Gaussian 09) predict charge distribution, guiding catalyst selection (e.g., PdCl₂(dppf)) to improve yields beyond 70% .
Q. What methodologies detect and quantify trace genotoxic impurities (e.g., residual boronic acids) in drug formulations?
LC-MS/MS in MRM mode with a HILIC column (for polar impurities) achieves detection limits <1 ppm. Use deuterated internal standards (e.g., D₄-boronic acid) for quantification. Validate method robustness via spike-recovery tests (90–110% recovery) in drug matrices. For underivatized analysis, employ negative-ion electrospray ionization to enhance sensitivity .
Q. How can thermal stability be evaluated for applications in flame-retardant materials?
Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition temperatures (Td) and residual mass. Compare with halogen-free flame retardants (e.g., phosphorus compounds). Degradation pathways are analyzed via pyrolysis-GC/MS to detect volatile byproducts (e.g., boric oxide). Structure-activity relationships show ortho-substituents (e.g., methoxy) enhance stability by reducing oxidative degradation .
Methodological Considerations
- Contradiction Resolution : When conflicting binding data arise, cross-validate using orthogonal techniques (e.g., ITC vs. SPR) and replicate under standardized conditions.
- Synthetic Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF) via DoE (Design of Experiments) to maximize yield .
- Data Reproducibility : Store boronic acids under inert atmospheres (argon) at –20°C to prevent hydrolysis. Confirm anhydrous conditions via Karl Fischer titration during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
